An In-depth Technical Guide to the Basic Properties of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile
An In-depth Technical Guide to the Basic Properties of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged" heterocyclic scaffold in modern medicinal chemistry. Its structure, which features a pyridine ring fused to a pyrrole ring, serves as a crucial bioisosteric replacement for indole in numerous therapeutic agents, particularly in the realm of protein kinase inhibitors.[1][2] This substitution of a carbon with a nitrogen atom at the 7-position introduces a key hydrogen bond acceptor site without significantly altering the overall geometry, often leading to enhanced binding affinity and improved physicochemical properties such as aqueous solubility.[2]
This guide focuses on a specific, functionalized derivative: 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile . The addition of a methyl group at the C5 position and a carbonitrile at the C2 position significantly modulates the electronic landscape and, consequently, the fundamental chemical properties of the 7-azaindole core. Understanding the basicity of this molecule is paramount for researchers in drug discovery, as the protonation state of the pyridine nitrogen is often critical for target engagement, pharmacokinetic profile, and formulation development. This document provides a detailed examination of the core basic properties, synthesis, and medicinal chemistry context of this important building block.
Physicochemical Properties: An Analysis of Basicity
The defining basic property of the 7-azaindole scaffold is the lone pair of electrons on the pyridine nitrogen (N7). The accessibility of this lone pair for protonation, quantified by the acid dissociation constant of the conjugate acid (pKa), is a function of the electronic effects of the fused pyrrole ring and any substituents.
The Parent Scaffold: 7-Azaindole
The parent 7-azaindole is a weaker base than pyridine. The fusion of the electron-rich pyrrole ring to the pyridine ring results in a complex electronic interplay. While the pyrrole ring can be considered electron-donating, its fusion slightly decreases the basicity of the pyridine nitrogen in aqueous solution.[3] The experimentally determined pKa of 7-azaindole is approximately 4.59, which is lower than that of pyridine (pKa ≈ 5.2).[3][4]
Substituent Effects on Basicity
The basicity of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is modulated by two key substituents with opposing electronic effects:
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5-Methyl Group (-CH₃): The methyl group is an electron-donating group (EDG) through an inductive effect. It pushes electron density into the aromatic system, thereby increasing the electron density on the pyridine nitrogen (N7). This effect makes the lone pair more available for protonation, thus increasing the basicity of the molecule relative to the unsubstituted core.
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2-Carbonitrile Group (-C≡N): The nitrile group is a potent electron-withdrawing group (EWG) through both inductive and resonance effects. It strongly pulls electron density away from the heterocyclic system. This delocalization significantly reduces the electron density on the pyridine nitrogen, making it less available for protonation and thereby decreasing basicity.
The net effect on the pKa is a balance between these two opposing forces. Given the strong electron-withdrawing nature of the nitrile group, particularly on the adjacent pyrrole ring which communicates electronically with the pyridine ring, it is anticipated that the basicity of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile will be substantially lower than that of the parent 7-azaindole. The final pKa is estimated to be in the range of 1.5 to 2.5.
| Compound | Structure | pKa (Conjugate Acid) | Reference |
| Pyridine | C₅H₅N | ~5.2 | [3] |
| 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) | C₇H₆N₂ | ~4.59 | [3][4] |
| 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile | C₉H₇N₃ | ~1.5 - 2.5 (Estimated) | - |
Spectroscopic Profile
While experimental spectra are not widely published, the following data are predicted based on the analysis of structurally similar compounds and foundational spectroscopic principles. These serve as a guide for characterization.
Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.5 | br s | 1H | H1 (N-H, pyrrole) |
| ~8.3 | s | 1H | H4 |
| ~7.9 | s | 1H | H6 |
| ~7.5 | s | 1H | H3 |
| ~2.4 | s | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~150.1 | C7a |
| ~145.5 | C4 |
| ~133.0 | C5 |
| ~128.8 | C3 |
| ~120.2 | C6 |
| ~115.5 | C≡N |
| ~114.8 | C3a |
| ~105.0 | C2 |
| ~20.5 | -CH₃ |
Table 4: Key Predicted Infrared (IR) Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3300 | Medium, Sharp | N-H stretching (pyrrole) |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~2950 | Weak | C-H stretching (methyl) |
| ~2230 | Strong, Sharp | C≡N stretching (nitrile) |
| ~1610, ~1580 | Medium-Strong | C=C and C=N stretching (ring) |
Synthesis and Reactivity
Plausible Synthetic Strategy
A common and effective strategy for constructing substituted 7-azaindoles involves the annulation of a pyrrole ring onto a pre-functionalized pyridine core. A plausible route to 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile could start from a substituted 2-aminopyridine, such as 2-amino-6-methyl-3-nitropyridine.
Exemplary Experimental Protocol (Cyanation Step)
This protocol outlines a potential method for the final cyanation step, based on established methodologies for introducing a nitrile group at the C2 position of a 7-azaindole core.
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Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and anhydrous acetonitrile (approx. 0.1 M). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Add chlorosulfonyl isocyanate (CSI, 1.1 eq) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, add triethylamine (Et₃N, 3.0 eq) dropwise to the reaction mixture at 0 °C. Allow the mixture to warm to room temperature and stir for an additional 2 hours.
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Extraction: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution and extract the product with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to afford the final product, 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile.
Reactivity Profile
The basicity of the pyridine nitrogen dictates the molecule's reactivity in acid-catalyzed reactions and its ability to act as a ligand.
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N7 (Pyridine): As the most basic site, this nitrogen will be readily protonated in acidic media. It can also act as a nucleophile in alkylation reactions or as a coordinating atom to metal centers in catalysis.
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N1 (Pyrrole): The pyrrole N-H proton is weakly acidic and can be deprotonated with a strong base (e.g., NaH) to form an anion, which can then be functionalized with various electrophiles.
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C2-Nitrile: The nitrile group is relatively stable but can undergo hydrolysis to a carboxamide or carboxylic acid under strong acidic or basic conditions. It can also be reduced to a primary amine.
Applications in Drug Discovery: The Role of Basicity
The 7-azaindole scaffold is a cornerstone of many kinase inhibitors because the pyridine nitrogen (N7) frequently forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket. This interaction mimics the hydrogen bond formed by the N1 of adenine in ATP.[5]
The basicity of this nitrogen is a key parameter in optimizing inhibitor potency and selectivity.
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Optimal Basicity: A pKa in the range of 4-6 is often ideal. If the nitrogen is too basic, the compound may be excessively protonated at physiological pH (7.4), which can hinder cell permeability and lead to off-target effects.
-
Modulation for Selectivity: As demonstrated by the subject of this guide, substituents can be used to fine-tune the pKa. The strong electron-withdrawing nitrile group significantly lowers the basicity. While this may weaken the primary hinge interaction, it can be a deliberate strategy to reduce off-target activities or to allow other parts of the molecule to form more dominant interactions, thereby altering the selectivity profile across the kinome.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been successfully developed as potent inhibitors for a wide range of kinases, including Janus Kinase (JAK), Traf-related NCK-interacting kinase (TNIK), and Insulin-like Growth Factor 1 Receptor (IGF-1R).[1][6][7]
Conclusion
5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is a highly functionalized building block with nuanced basic properties. The inherent basicity of the parent 7-azaindole scaffold is significantly attenuated by the potent electron-withdrawing effect of the 2-carbonitrile group, a modulation only partially offset by the electron-donating 5-methyl group. This results in a weakly basic compound, a feature that can be strategically exploited in drug design to fine-tune target affinity, selectivity, and pharmacokinetic properties. A clear understanding of these fundamental principles, combined with robust synthetic access, empowers medicinal chemists to effectively utilize this scaffold in the development of next-generation targeted therapeutics.
References
Sources
- 1. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
